3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide
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Overview
Description
3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide is a chemical compound with the molecular formula C11H11N3O3. It is known for its unique structure, which includes an isoxazole ring substituted with a 4-methoxyphenyl group and a carbohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)isoxazole-5-carboxaldehyde: This compound has a similar structure but contains an aldehyde group instead of a carbohydrazide moiety.
3-(4-Fluorophenyl)isoxazole-5-carbaldehyde: This compound features a fluorine atom on the phenyl ring, which can alter its chemical and biological properties.
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde: The presence of a chlorine atom on the phenyl ring distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGRLBDJQIYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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